

Dosing Protocol for AM841 in Rodents: Application Notes and Protocols

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Compound of Interest

Compound Name: AM841

Cat. No.: B15617668

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Introduction

AM841 is a potent, peripherally restricted, and irreversible agonist of the cannabinoid 1 (CB1) receptor.[1][2] Its unique covalent binding mechanism and limited central nervous system penetration make it a valuable research tool for investigating the peripheral actions of the endocannabinoid system, particularly in the context of gastrointestinal (GI) motility and pain.[1][3][4] These application notes provide detailed protocols for the effective administration of **AM841** to rodents in a research setting.

Data Presentation

Table 1: In Vivo Efficacy of AM841 in Mice

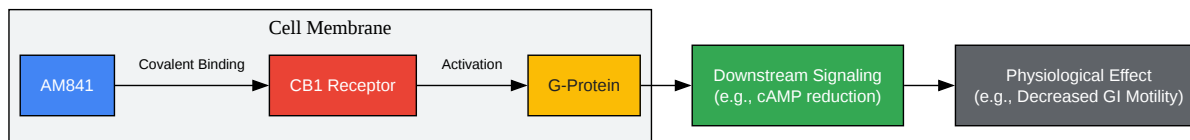
| Parameter | Effective Dose Range (mg/kg, i.p.) | Vehicle | Key Findings | Reference |
|---|------------------------------------|---|--|-----------|
| Upper GI Transit Inhibition (Non-stressed) | 0.001 - 10.0 | Emulphor:ethanol:saline (1:1:18) with 3% DMSO | Dose-dependently slowed upper GI transit with an EC50 of 0.004 mg/kg. | [1] |
| Upper GI Transit Inhibition (Stressed) | 0.001 - 10.0 | Emulphor:ethanol:saline (1:1:18) with 3% DMSO | More potent in stressed animals with an EC50 of 0.001 mg/kg. A dose of 0.001 mg/kg significantly slowed transit in stressed mice. | [1] |
| Cannabinoid Tetrad (Locomotion, Analgesia, Hypothermia) | 0.1 - 1.0 | 2% DMSO, 1% Tween 80 in physiological saline | No significant effects on spontaneous locomotor activity, analgesia (hot plate test), or body temperature, indicating a lack of central CB1 receptor-mediated effects. | [1] |

Table 2: In Vivo Efficacy of AM841 in Rats

| Parameter | Effective Dose (mg/kg, i.p.) | Vehicle | Key Findings | Reference |
|--|------------------------------|--------------------------------|--|-----------|
| Gastric Emptying and Intestinal Transit Inhibition | 0.1 - 1.0 | Tocrisolve® in saline solution | Dose-dependently reduced gastric emptying and intestinal transit. [3] The effect of 0.1 mg/kg AM841 was comparable to 5 mg/kg of the non-selective cannabinoid agonist WIN 55,212-2. | [3] |
| Cannabinoid Tetrad | 0.1 | Tocrisolve® in saline solution | Did not induce any signs of the cannabinoid tetrad (analgesia, catalepsy, hypothermia) at a dose that potently reduced GI motility. | [3] |

Signaling Pathway

AM841 is a high-affinity electrophilic ligand that acts as a covalent agonist at the CB1 receptor. [5][6][7] It forms an irreversible bond with a specific cysteine residue within the sixth transmembrane helix of the receptor. [6][8][9] This covalent interaction leads to sustained receptor activation. The activation of the CB1 receptor, a G-protein coupled receptor, initiates downstream signaling cascades that ultimately result in the observed physiological effects, such as the inhibition of gastrointestinal motility. [1][5]



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AM841 Signaling Pathway

Experimental Protocols

Protocol 1: Assessment of Upper Gastrointestinal Transit in Mice

Materials:

- **AM841**
- Vehicle (e.g., Emulphor:ethanol:saline (1:1:18) with 3% DMSO)
- Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia)
- Male CD1 or C57BL/6 mice (25-30 g)
- Gavage needles
- Dissection tools

Procedure:

- Acclimatize mice to the housing conditions for at least one week with ad libitum access to food and water.^[1]
- On the day of the experiment, fast the mice for 12-18 hours with free access to water.

- Administer **AM841** or vehicle via intraperitoneal (i.p.) injection.^[1] A typical injection volume is 0.2 mL.^[1]
- After a predetermined pretreatment time (e.g., 20 minutes), administer the charcoal meal orally via gavage (e.g., 0.2 mL per mouse).^[1]
- After a set time (e.g., 15 minutes), euthanize the mice by an approved method (e.g., cervical dislocation).
- Immediately dissect the abdomen and carefully remove the small intestine from the pyloric sphincter to the cecum.
- Lay the intestine flat and measure the total length.
- Measure the distance traveled by the charcoal front.
- Calculate the percent transit as: (distance traveled by charcoal / total length of small intestine) x 100.

Protocol 2: Cannabinoid Tetrad Assessment in Rodents

This protocol assesses the central effects of a compound by measuring four characteristic signs: hypomotility, analgesia, catalepsy, and hypothermia.^{[1][3]}

2.1 Spontaneous Locomotor Activity (Hypomotility)

- Acclimatize the mice to the locomotor activity boxes.^[1]
- Administer **AM841**, a positive control (e.g., WIN 55,212-2), or vehicle via i.p. injection.^[1]
- After a set time (e.g., 20 minutes), place the individual mice into the locomotor activity apparatus.^[1]
- Record the locomotor activity (e.g., beam breaks or distance traveled) for a defined period (e.g., 10 minutes).^[1]

2.2 Analgesia (Hot Plate Test)

- Establish a baseline pain threshold for each mouse using a thermal analgesia meter (hot plate) set to a specific temperature (e.g., 55°C).[1] The endpoint is a behavioral response such as licking or flicking of the hind paws or jumping.[1] Implement a cut-off time (e.g., 30 seconds) to prevent tissue damage.[1]
- Administer **AM841**, a positive control, or vehicle i.p.
- At the time of expected peak effect (e.g., 20 minutes post-injection), re-assess the pain threshold on the hot plate.[1]

2.3 Hypothermia

- Measure the baseline rectal temperature of each rodent using a digital thermometer.
- Administer **AM841**, a positive control, or vehicle i.p.
- Measure the rectal temperature at specified time points after injection (e.g., 30, 60, 90, and 120 minutes).

Protocol 3: Radiographic Analysis of Gastrointestinal Motility in Rats

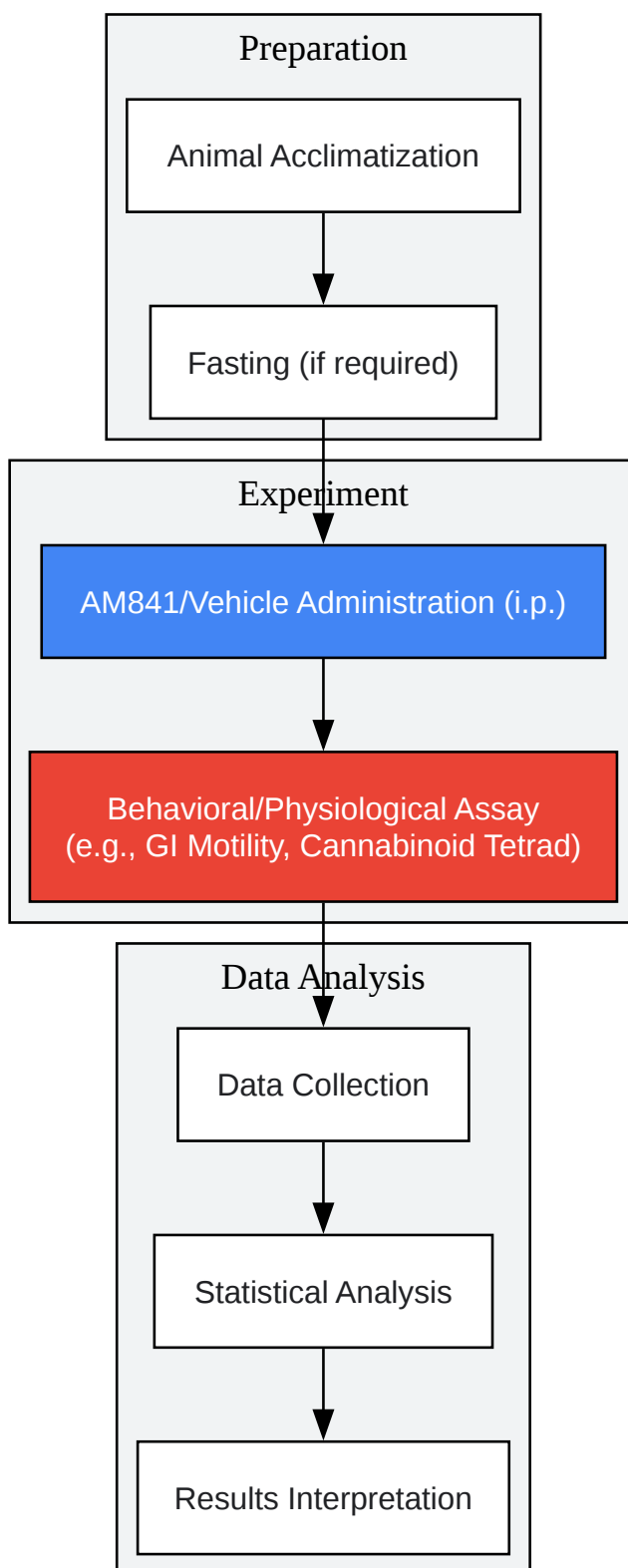
Materials:

- **AM841**
- Vehicle (e.g., Tocrisolve® in saline solution)
- Contrast agent (e.g., Barium sulfate, 2 g/mL)
- Male Wistar rats (240-300 g)
- X-ray equipment
- Gavage needles

Procedure:

- Fast rats overnight with free access to water.
- Administer **AM841** or vehicle via i.p. injection.[3]
- Immediately after, administer the barium sulfate contrast agent via oral gavage (e.g., 2.5 mL).[3]
- Take X-ray images at various time points after barium administration (e.g., 0, 1, 2, 4, 6, 8, and 10 hours) to visualize the movement of the contrast agent through the stomach, small intestine, cecum, and colorectum.[3]
- Analyze the images to quantify gastric emptying and intestinal transit.

Experimental Workflow Diagram



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In Vivo Experimental Workflow

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